Product packaging for 2-[4-(Difluoromethyl)phenyl]propanoic acid(Cat. No.:CAS No. 1785577-85-6)

2-[4-(Difluoromethyl)phenyl]propanoic acid

Cat. No.: B3391421
CAS No.: 1785577-85-6
M. Wt: 200.18 g/mol
InChI Key: JAQCPAZIZKBYCM-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethyl)phenyl]propanoic acid (CAS 1546905-68-3) is a valuable organic compound belonging to the family of phenylpropanoic acids, characterized by a difluoromethyl group attached to the phenyl ring. This structure makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where the difluoromethyl group can enhance metabolic stability and binding affinity . In scientific research, this compound serves as a key precursor and intermediate. It has significant implications in medicinal chemistry, where similar structures have been studied as modulators of enzymatic processes. For instance, related compounds have shown promise as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a target for type 2 diabetes treatment, and have demonstrated submicromolar antiviral activity against viruses such as Hepatitis B (HBV) by acting as capsid assembly modulators . In biochemical studies, it can be used to investigate enzyme interactions and metabolic pathways. The mechanism of action for such compounds typically involves the difluoromethyl group influencing the molecule's lipophilicity and electronic properties, thereby affecting its interaction with biological targets like enzymes and receptors, which may lead to inhibition or activation of specific biochemical activities . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can request an exclusive analysis certificate and bulk pricing inquiries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10F2O2 B3391421 2-[4-(Difluoromethyl)phenyl]propanoic acid CAS No. 1785577-85-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(difluoromethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6(10(13)14)7-2-4-8(5-3-7)9(11)12/h2-6,9H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQCPAZIZKBYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785577-85-6
Record name 2-[4-(difluoromethyl)phenyl]propanoic acid
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Synthetic Methodologies and Chemical Transformations of 2 4 Difluoromethyl Phenyl Propanoic Acid

Strategies for the Construction of the 2-[4-(Difluoromethyl)phenyl]propanoic Acid Core Structure

The synthesis of this compound can be approached through two primary stages: the assembly of a suitable phenylpropanoic acid precursor and the subsequent introduction of the difluoromethyl group at the para-position of the aromatic ring.

The synthesis of the core 2-phenylpropanoic acid structure is well-established. A common route involves the functionalization of a pre-existing benzene (B151609) derivative. For the targeted synthesis of this compound, precursors are typically 2-arylpropanoic acids bearing a functional group at the C4 position that facilitates difluoromethylation. Key precursors include 2-(4-bromophenyl)propanoic acid and 2-(4-formylphenyl)propionic acid.

2-(4-bromophenyl)propanoic acid : This precursor is often prepared via the selective bromination of a 2-phenylpropanoic acid derivative. For instance, reacting 2-methyl-2-phenylpropanoic acid with bromine in an aqueous medium can yield 2-(4-bromophenyl)-2-methylpropanoic acid, a closely related structure google.compatsnap.com. The bromo-substituent serves as an excellent handle for subsequent transition metal-catalyzed cross-coupling reactions.

2-(4-formylphenyl)propionic acid : This aldehyde-containing precursor is a versatile intermediate for nucleophilic difluoromethylation methods. It can be synthesized by the oxidation of 2-[4-(hydroxymethyl)phenyl]propionic acid. One efficient method employs a 2,2,6,6-tetramethylpiperidinyl-1-oxy (TEMPO) catalyst in the presence of sodium hypochlorite (NaOCl) to achieve this transformation with improved yield and purity.

These precursors are crucial as they allow for the regioselective installation of the difluoromethyl group onto the desired para-position of the phenyl ring.

The introduction of the difluoromethyl group onto the aromatic core is the key transformation. Several methods have been developed, each with distinct advantages, including radical, transition metal-catalyzed, and nucleophilic/electrophilic approaches.

Radical difluoromethylation has emerged as a powerful tool, often proceeding under mild, photoredox-catalyzed conditions. These methods typically involve the generation of a difluoromethyl radical (•CHF₂) which then adds to the aromatic ring. A common precursor for the •CHF₂ radical is [bis(difluoroacetoxy)iodo]benzene, which can be activated by visible light researchgate.net. This method is advantageous due to its mild, often catalyst-free conditions and the use of shelf-stable reagents researchgate.net. The radical cascade difluoromethylation/cyclization of various substrates highlights the utility of this approach for constructing complex difluoromethylated molecules researchgate.net.

Table 1: Selected Radical Difluoromethylation Reagents

Reagent Name Abbreviation Typical Application
[Bis(difluoroacetoxy)iodo]benzene Source of •CHF₂ radical under photolytic conditions

Transition metal catalysis offers a robust and highly regioselective pathway to C-CF₂H bond formation, primarily through cross-coupling reactions. Palladium and copper are the most frequently employed metals for this purpose.

Palladium-Catalyzed Methods : These reactions typically couple an aryl halide or pseudohalide (e.g., triflate) with a difluoromethyl source. For a precursor like 2-(4-bromophenyl)propanoic acid, a Pd-catalyzed reaction with a suitable difluoromethylating agent can directly install the desired group dntb.gov.uanih.govresearchgate.net. Difluoromethyltrimethylsilane (TMSCF₂H) is a common reagent in these transformations researchgate.net. Decarbonylative C-H difluoromethylation of azoles using difluoromethyl anhydrides catalyzed by a (XantPhos)Pd system represents another advanced palladium-catalyzed strategy nih.gov.

Copper-Catalyzed Methods : Copper catalysts are also highly effective, particularly for the difluoromethylation of aryl iodides researchgate.net. A common approach involves the use of a (difluoromethyl)zinc reagent, which is generated in situ from difluoroiodomethane and zinc dust researchgate.net. This method proceeds efficiently without the need for additional ligands or activators researchgate.net. Copper-catalyzed difluoroalkylation can also be applied to a variety of substrates, including hydrazones and coumarins, demonstrating broad functional group tolerance nih.gov.

Table 2: Comparison of Transition Metal-Catalyzed Difluoromethylation

Catalyst Metal Typical Substrate Common Difluoromethyl Source Key Advantages
Palladium (Pd) Aryl chlorides, bromides, iodides, triflates TMSCF₂H, Aryldifluoromethyl trimethylsilanes Broad substrate scope including heteroaryl halides dntb.gov.uanih.gov

Nucleophilic difluoromethylation involves the reaction of a nucleophilic "CF₂H⁻" equivalent with an electrophilic carbon, such as the carbonyl carbon of an aldehyde. For a precursor like 2-(4-formylphenyl)propionic acid, this is a direct and effective strategy.

Nucleophilic Methods : Difluoromethyl phenyl sulfone (PhSO₂CF₂H) is a widely used and stable precursor for the difluoromethyl anion equivalent cas.cn. In the presence of a base, it generates the PhSO₂CF₂⁻ anion, which can add to aldehydes cas.cn. Subsequent reductive desulfonylation yields the difluoromethylated product. Another strategy involves the in situ generation of difluorocarbene, which is then trapped by a nucleophile like PhSO₂Na to form the reactive anion that adds to the aldehyde. While less common, electrophilic difluoromethylation involves the reaction of a nucleophilic aromatic ring with an electrophilic "CF₂H⁺" source.

Late-stage functionalization (LSF) refers to the introduction of functional groups at a late step in a synthetic sequence, which is highly valuable in drug discovery for rapidly generating analogues of a lead compound. The difluoromethylation techniques described above are often amenable to LSF. For instance, profen drugs like ibuprofen (B1674241), which share the 2-arylpropanoic acid scaffold, can be subjected to late-stage modifications nih.govchemrevlett.com. This approach allows for the direct conversion of established pharmaceutical agents or advanced intermediates into their difluoromethylated counterparts, bypassing the need for de novo synthesis chemrevlett.com. This strategy is particularly powerful for exploring structure-activity relationships by introducing the difluoromethyl group into complex molecular architectures.

Stereoselective Synthesis of Enantiomers of this compound

Achieving enantiomeric purity is crucial as the biological activity of chiral molecules often resides in a single enantiomer. The synthesis of specific enantiomers of this compound can be approached through several stereoselective strategies.

Asymmetric synthesis using chiral auxiliaries is a robust strategy to control stereochemistry. wikipedia.org This method involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate. scielo.org.mx The auxiliary directs a subsequent stereoselective transformation, after which it is cleaved and can often be recovered. wikipedia.orgsigmaaldrich.com

For the synthesis of 2-arylpropanoic acids, the Evans oxazolidinone auxiliaries are widely used. nih.gov The general process involves the following steps:

Acylation: The chiral oxazolidinone is acylated with propanoyl chloride to form an N-propionyl imide.

Enolate Formation: The α-proton of the propionyl group is deprotonated using a base like lithium diisopropylamide (LDA) to form a chiral enolate. The stereochemistry of the enolate is controlled by the auxiliary.

Diastereoselective Alkylation: The enolate is then reacted with an electrophile, in this case, a 4-(difluoromethyl)phenyl halide or a related electrophilic species. The bulky auxiliary blocks one face of the enolate, forcing the electrophile to attack from the less hindered side, leading to a high degree of diastereoselectivity.

Auxiliary Cleavage: The chiral auxiliary is removed, typically by hydrolysis, to yield the desired enantiomerically enriched this compound. nih.gov

This approach was successfully used in the efficient synthesis of an optically active (S)-2-ethylphenylpropanoic acid derivative, a structurally similar compound, highlighting the utility of the Evans chiral oxazolidinone technique for this class of molecules. nih.gov

Table 1: Common Chiral Auxiliaries for Asymmetric Synthesis

Chiral Auxiliary Class Typical Application
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Oxazolidinone (Evans Auxiliary) Asymmetric alkylations, aldol reactions
(1R,2S)-(-)-Ephedrine Amino Alcohol Derivative Formation of chiral amides for alkylation
(S)-1-Amino-2-methoxymethylpyrrolidine (SAMP) Pyrrolidine Derivative Asymmetric alkylation of ketones and aldehydes
Camphorsultam Sultam Asymmetric Diels-Alder and aldol reactions
(R)-(+)-2-Methyl-2-propanesulfinamide Sulfinamide (Ellman's Auxiliary) Synthesis of chiral amines

Enantioselective catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. For molecules containing fluorinated stereocenters, significant progress has been made in developing catalytic asymmetric methods. nih.govchemrxiv.org

One relevant strategy involves the catalytic, asymmetric functionalization of alkenes. For instance, chiral iodoarene catalysts have been developed for the enantioselective synthesis of β,β-difluorinated alkyl halides from vinyl bromides. nih.gov This type of transformation, which generates a chiral center bearing a gem-difluoro group, demonstrates the potential of using chiral catalysts to control the stereochemistry of fluorinated building blocks that could be precursors to this compound. The catalyst creates a chiral environment around the substrate during the key enantiodetermining step, leading to the preferential formation of one enantiomer. nih.gov

Another powerful approach is organocatalysis, which uses small organic molecules as catalysts. A photochemical organocatalytic method has been reported for the asymmetric introduction of perfluoroalkyl groups at the remote γ-position of α-branched enals. nih.gov This strategy utilizes the formation of a photoactive complex between a chiral dienamine (formed from the substrate and catalyst) and a perfluoroalkyl iodide, enabling a highly stereocontrolled radical reaction. nih.gov Such principles could be adapted to develop a catalytic asymmetric synthesis of the target propanoic acid.

Resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, pure enantiomers. libretexts.orgcutm.ac.in Since enantiomers have identical physical properties, this separation is achieved by converting them into diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography. libretexts.orgdalalinstitute.com

Diastereomeric Salt Formation: A classic and widely used method for resolving racemic carboxylic acids is the formation of diastereomeric salts. libretexts.org The racemic this compound is treated with a single enantiomer of a chiral base (a resolving agent), such as (R)-1-phenylethylamine or naturally occurring alkaloids like brucine. libretexts.org This reaction produces a mixture of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. These salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent. After separation, the pure diastereomeric salt is treated with a strong acid to break the salt linkage, regenerating the pure enantiomer of the carboxylic acid and the resolving agent. libretexts.org

Kinetic Resolution: Kinetic resolution is a dynamic process where one enantiomer in a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted, slow-reacting enantiomer. A method for the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids has been developed, which is highly applicable to the target compound. mdpi.com In this process, the racemic acid is subjected to enantioselective esterification using an alcohol in the presence of a chiral acyl-transfer catalyst. One enantiomer is preferentially converted to its ester, while the other remains largely unreacted. The unreacted enantiomeric acid can then be separated from the ester product. mdpi.com

Table 2: Common Chiral Resolving Agents for Racemic Acids

Resolving Agent Class Principle of Separation
(R)-(+)-1-Phenylethylamine Chiral Amine Forms diastereomeric salts with different solubilities
(S)-(-)-1-Phenylethylamine Chiral Amine Forms diastereomeric salts with different solubilities
Brucine Alkaloid Forms diastereomeric salts with different solubilities
Quinine Alkaloid Forms diastereomeric salts with different solubilities
(1R,2S)-(-)-Ephedrine Amino Alcohol Forms diastereomeric salts with different solubilities

Derivatization Strategies for this compound Analogues

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups, allowing for the synthesis of diverse analogues for structure-activity relationship studies.

Esterification: The conversion of this compound to its corresponding esters is a fundamental transformation. The most common method is the Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH). chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent or removing the water byproduct drives the reaction toward the ester product. masterorganicchemistry.comchemguide.co.ukyoutube.com

Amidation: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. Direct reaction is typically inefficient, so the carboxylic acid must first be "activated". This is commonly achieved using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate benzotriazole tetramethyl uronium (HBTU). mdpi.comsemanticscholar.org These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond. mdpi.comyoutube.com

Table 3: Representative Esterification and Amidation Products

Reactant Reaction Type Product Name
Methanol (CH3OH) Esterification Methyl 2-[4-(difluoromethyl)phenyl]propanoate
Ethanol (CH3CH2OH) Esterification Ethyl 2-[4-(difluoromethyl)phenyl]propanoate
Benzyl (B1604629) alcohol (C6H5CH2OH) Esterification Benzyl 2-[4-(difluoromethyl)phenyl]propanoate
Ammonia (B1221849) (NH3) Amidation 2-[4-(Difluoromethyl)phenyl]propanamide
Benzylamine (C6H5CH2NH2) Amidation N-Benzyl-2-[4-(difluoromethyl)phenyl]propanamide
Morpholine (C4H9NO) Amidation (4-(2-(4-(Difluoromethyl)phenyl)propanoyl)morpholine)

To investigate the mechanism of action, cellular targets, or distribution of a bioactive compound, it is often conjugated to a biological probe. These probes can be fluorescent dyes, affinity tags like biotin, or linkers for attachment to solid supports or larger biomolecules. The carboxylic acid functionality of this compound is ideally suited for this purpose.

The conjugation chemistry relies on the same amidation and esterification reactions described previously. An amide bond is generally preferred for in vivo applications due to its greater stability toward hydrolysis compared to an ester bond. The strategy involves coupling the carboxylic acid with a probe molecule that has been functionalized with a nucleophilic linker, most commonly a primary amine. Standard peptide coupling reagents (EDC, HBTU, etc.) are used to facilitate the formation of a stable amide linkage between the propanoic acid and the probe. This allows for the creation of tool compounds that retain the core structure of the parent molecule while enabling its detection and study within biological systems.

Modification of the Phenyl Ring System

Modifications to the phenyl ring of 2-phenylpropanoic acid derivatives are essential for tuning the molecule's physicochemical and biological properties. These transformations typically involve electrophilic or nucleophilic substitution reactions to introduce new functional groups onto the aromatic core.

Research into related 2-phenylpropanoic acid structures demonstrates various strategies for ring modification. For instance, substituents can be introduced by starting with an appropriately substituted phenyl precursor. One common method involves the use of substituted 4-hydroxybenzaldehydes, which can then be elaborated to form the propanoic acid side chain. This allows for the incorporation of groups like fluoro, methyl, or dimethyl substituents onto the phenyl ring.

These examples underscore the chemical tractability of the phenyl ring in phenylpropanoic acid scaffolds, allowing for systematic optimization of molecular properties through targeted substitutions.

Table 1: Examples of Phenyl Ring Modifications in Phenylpropanoic Acid Analogs

Starting Material Moiety Reagents/Conditions Modification Type Resulting Moiety
4-Methylphenyl Bromine, Ethyl Acetate Side-chain bromination 4-(Bromomethyl)phenyl
4-(Bromomethyl)phenyl (Benz)azolylthiols, Acetone Nucleophilic substitution 4-((Benz)azolylthiomethyl)phenyl

Reaction Mechanisms of this compound

The reactivity of this compound is governed by the interplay between the carboxylic acid function, the propanoic side chain, the aromatic ring, and the electron-withdrawing difluoromethyl group.

The oxidation of phenyl-substituted alkanoic acids can proceed via several pathways, often depending on the oxidant and reaction conditions. For analogous compounds like 4-oxo-4-phenyl butanoic acid, oxidation using potent chromium (VI) reagents such as tripropylammonium fluorochromate (TriPAFC) or benzimidazolium fluorochromate (BIFC) leads to the cleavage of the side chain and formation of benzoic acid.

The mechanism for this type of oxidation is proposed to be first-order with respect to the substrate, the oxidant, and acid concentration. The reaction likely involves the formation of a chromate ester intermediate, followed by oxidative cleavage of the C-C bond adjacent to the phenyl ring. Given the stability of the aromatic ring, it is plausible that the propanoic acid side chain of this compound would be susceptible to similar oxidative cleavage under harsh conditions, yielding 4-(difluoromethyl)benzoic acid as the primary product. The electron-withdrawing nature of the difluoromethyl group would likely influence the rate of oxidation but not the fundamental pathway of side-chain cleavage.

The reduction of carboxylic acids typically requires strong reducing agents. Carboxylic acids, including aromatic ones, can be reduced to primary alcohols using powerful hydride reagents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgchemguide.co.ukchemistrysteps.com Sodium borohydride (NaBH₄) is generally not strong enough for this transformation. libretexts.orglibretexts.orgchemistrysteps.com The mechanism involves an initial acid-base reaction where the acidic proton of the carboxylic acid is removed by the hydride reagent. chemistrysteps.com This is followed by nucleophilic attack of a hydride ion on the carbonyl carbon. An aldehyde is formed as an intermediate, but it is immediately reduced further to the primary alcohol because aldehydes are more reactive than carboxylic acids. libretexts.orglibretexts.orgchemguide.co.ukchemistrysteps.com

For this compound, this reduction would yield 2-[4-(difluoromethyl)phenyl]propan-1-ol.

Alternatively, catalytic hydrogenation can be employed. While the carboxylic acid group itself is challenging to hydrogenate, the aromatic ring can be reduced under certain conditions. For example, 3-phenylpropanoic acid can be prepared by the hydrogenation of cinnamic acid, which reduces the alkene double bond while leaving the carboxylic acid and phenyl ring intact. wikipedia.org More specialized catalysts, such as certain ruthenium complexes, are capable of reducing esters to alcohols while leaving other groups like benzyl ethers intact. tcichemicals.com Palladium-catalyzed methods have also been developed for the direct, step-down reduction of aromatic carboxylic acids to arenes, effectively removing the carboxyl group entirely. nih.gov The choice of catalyst and conditions determines whether the carboxylic acid, the aromatic ring, or both are reduced.

Substitution reactions on the phenyl ring of this compound are dictated by the directing effects of the existing substituents. The alkylpropanoic acid group is generally a weak ortho-, para-director and an activating group for electrophilic aromatic substitution (EAS). Conversely, the difluoromethyl group (-CHF₂) is strongly electron-withdrawing and acts as a meta-director and a deactivating group.

The combined influence of these two opposing groups makes predicting the outcome of EAS complex. The powerful deactivating effect of the -CHF₂ group would likely make the ring significantly less reactive towards electrophiles than benzene. Any substitution would be expected to occur at the positions meta to the -CHF₂ group (and ortho to the propanoic acid group).

Nucleophilic aromatic substitution (SNAr) is less likely on this compound. The SNAr mechanism typically requires the presence of very strong electron-withdrawing groups (like a nitro group) ortho or para to a good leaving group on the aromatic ring. researchgate.net Since the difluoromethylphenyl ring lacks such a leaving group, SNAr reactions are not a probable pathway without further modification.

Decarboxylation, the removal of a carboxyl group, is a significant transformation. In the context of fluorinated compounds, decarboxylative reactions are often coupled with the introduction of a new functional group, such as fluorine. These reactions provide valuable synthetic routes to organofluorine compounds.

Several methods have been developed for the decarboxylative fluorination of aliphatic and aromatic carboxylic acids. These reactions often proceed through radical intermediates. For instance, silver-catalyzed methods using reagents like Selectfluor® can convert aliphatic carboxylic acids into their corresponding alkyl fluorides. Visible light-promoted photoredox catalysis, often using an iridium-based photocatalyst, has also proven effective for the decarboxylative fluorination of aliphatic carboxylic acids. libretexts.orgchemistrysteps.com This process involves the oxidation of a carboxylate to a carboxyl radical, which then rapidly extrudes CO₂ to form an alkyl radical that is subsequently trapped by a fluorine source. libretexts.orgchemistrysteps.com

While these methods have been highly developed for aliphatic acids, the decarboxylation of aromatic carboxylic acids presents a higher activation barrier. However, transition-metal-catalyzed decarboxylative cross-coupling reactions are known for benzoic acids. Furthermore, copper-mediated decarboxylative fluoroalkylation reactions have been developed that convert certain unsaturated carboxylic acids into fluorinated products using electrophilic fluoroalkylating reagents. These examples from related fluorinated systems suggest that this compound could potentially undergo similar catalyzed decarboxylative functionalization under specific conditions, leading to the replacement of the carboxylic acid group.

Table 2: Summary of Decarboxylative Fluorination Methods for Carboxylic Acids

Method Catalyst / Promoter Fluorine Source Substrate Type Mechanism Highlight
Silver-Catalyzed AgNO₃ Selectfluor® Aliphatic Carboxylic Acids Generation of alkyl radicals followed by fluorine atom transfer.
Photoredox Catalysis Ir-based photocatalyst, Visible Light Selectfluor® Aliphatic Carboxylic Acids Photon-induced oxidation of carboxylate to form radicals. libretexts.orgchemistrysteps.com

Stereochemical Investigations of 2 4 Difluoromethyl Phenyl Propanoic Acid

Impact of Chirality on Molecular Interactions and Reactivity

The presence of a stereocenter at the C2 position of the propanoic acid moiety in 2-[4-(Difluoromethyl)phenyl]propanoic acid gives rise to two enantiomers, the (R)- and (S)-forms. While these enantiomers possess identical chemical formulas and connectivity, their non-superimposable mirror-image structures lead to distinct interactions with other chiral entities, such as biological receptors or chiral catalysts. This differentiation is a cornerstone of stereospecificity in chemical reactions and biological activity.

Research on analogous 2-arylpropionic acids, a class of compounds to which this compound belongs, has consistently demonstrated that stereochemistry plays a pivotal role in their pharmacological effects. For instance, in many non-steroidal anti-inflammatory drugs (NSAIDs) of this class, one enantiomer typically exhibits significantly higher therapeutic activity than the other. This is because the specific three-dimensional arrangement of atoms in the active enantiomer allows for a more favorable binding interaction with its target enzyme, such as cyclooxygenase (COX).

The reactivity of the enantiomers of this compound can also differ in the presence of a chiral environment. For example, in enantioselective synthesis or kinetic resolution processes, a chiral catalyst or reagent will interact differently with the (R)- and (S)-enantiomers, leading to the preferential formation or reaction of one enantiomer over the other. This principle is fundamental to the production of enantiomerically pure compounds. Studies on similar molecules, such as 2-aryl-2-fluoropropanoic acids, have shown that enantioselective esterification can effectively separate racemic mixtures, highlighting the differential reactivity of the enantiomers. mdpi.com

Determination of Absolute and Relative Stereochemistry

Determining the absolute and relative configuration of a chiral molecule like this compound is essential for understanding its structure-activity relationships. The relative configuration describes the arrangement of atoms in a molecule relative to another part of the same molecule, often using descriptors like cis/trans or syn/anti. The absolute configuration , on the other hand, provides an unambiguous description of the spatial arrangement of the atoms at a chiral center, typically designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules.

Several analytical techniques are employed to elucidate the stereochemistry of chiral compounds:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating enantiomers. By using a chiral stationary phase (CSP), the two enantiomers of this compound would exhibit different retention times, allowing for their separation and quantification. This technique is also crucial for determining the enantiomeric excess (ee) of a sample. The separation is based on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different energies and thus different affinities for the stationary phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to separate signals for the (R)- and (S)-enantiomers. This allows for the determination of enantiomeric purity.

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms. For chiral molecules, anomalous dispersion effects can be used to unambiguously assign the absolute configuration.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical spectroscopic techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimental spectra with those predicted from quantum chemical calculations for a known absolute configuration, the stereochemistry of the molecule can be determined.

The resolution of racemic mixtures into their individual enantiomers is often a prerequisite for stereochemical investigation and for evaluating the biological activity of each enantiomer. Methods such as classical resolution via the formation of diastereomeric salts with a chiral resolving agent, or enzymatic resolution, are commonly employed. mdpi.com

Crystallographic Studies of this compound and its Derivatives

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures provides valuable insights into the likely solid-state conformation and packing of this molecule. For instance, the crystal structure of 3-[4-(Trifluoromethyl)phenyl]propanoic acid reveals key intermolecular interactions that stabilize the crystal lattice. scienceopen.com In this analogue, molecules form inversion dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules. scienceopen.com This O-H···O hydrogen bonding is a common and robust supramolecular synthon in the crystal structures of carboxylic acids.

A similar pattern of centrosymmetric dimer formation via intermolecular O—H⋯O hydrogen bonds has been observed in the crystal structure of 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. researchgate.net It is highly probable that this compound would also exhibit this hydrogen-bonded dimer motif in its crystalline state.

The table below presents crystallographic data for a related trifluoromethyl derivative, which can serve as a model for understanding the potential crystal structure of the difluoromethyl compound.

Compound Crystal System Space Group Key Intermolecular Interactions Reference
3-[4-(Trifluoromethyl)phenyl]propanoic acidMonoclinicP2₁/cO-H···O hydrogen bonds scienceopen.com
2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acidMonoclinicP2₁/cO-H···O hydrogen bonds, C-H···O interactions researchgate.net

The substitution of a trifluoromethyl group with a difluoromethyl group would likely result in subtle changes to the crystal packing due to differences in steric bulk and the potential for C-H···F hydrogen bonding involving the difluoromethyl group. These subtle modifications can influence physical properties such as melting point and solubility. Definitive crystallographic studies on this compound are necessary to fully elucidate its solid-state structure and intermolecular interactions.

Advanced Analytical Methodologies for 2 4 Difluoromethyl Phenyl Propanoic Acid Research

Spectroscopic Characterization Techniques

Spectroscopic methods are central to the analysis of 2-[4-(Difluoromethyl)phenyl]propanoic acid, providing detailed information about its atomic and molecular structure, chemical bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR provide unique insights into the molecular framework.

The structural elucidation of this compound is achieved through a detailed analysis of the chemical shifts (δ) and coupling constants (J) in its NMR spectra. Although a complete, published experimental spectrum for this specific molecule is not widely available, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds, such as other phenylpropanoic acids and molecules containing the 4-(difluoromethyl)phenyl moiety. wiley-vch.dersc.orgnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the phenyl ring would likely appear as a complex multiplet or as two distinct doublets (an AA'BB' system) in the range of δ 7.3-7.6 ppm. The single proton of the difluoromethyl group (-CHF₂) is anticipated to be a triplet due to coupling with the two fluorine atoms (²JHF), typically observed around δ 6.5-7.0 ppm. The methine proton (-CH) of the propanoic acid group would present as a quartet, coupled to the adjacent methyl protons, in the region of δ 3.7-4.0 ppm. The methyl protons (-CH₃) would appear as a doublet, coupled to the methine proton, around δ 1.5 ppm. The acidic proton of the carboxylic acid group (-COOH) would be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but generally expected downfield (>10 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon environment. The carbonyl carbon of the carboxylic acid is expected at the most downfield position, typically δ 175-180 ppm. The aromatic carbons would resonate in the δ 125-145 ppm region, with the carbon attached to the difluoromethyl group showing a characteristic triplet due to one-bond C-F coupling (¹JCF). The difluoromethyl carbon itself would also be a triplet with a large coupling constant, found in the range of δ 110-115 ppm. The methine carbon of the propanoic acid moiety is expected around δ 45 ppm, and the methyl carbon at approximately δ 18-20 ppm. wiley-vch.de

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a powerful tool for analyzing fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms of the -CHF₂ group. This signal would appear as a doublet due to coupling with the single proton (²JFH). The chemical shift for difluoromethyl groups attached to a phenyl ring typically falls in the range of δ -100 to -115 ppm relative to a CFCl₃ standard. wiley-vch.dersc.orgnih.gov

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H >10 broad s -COOH
¹H 7.3 - 7.6 m Ar-H
¹H 6.5 - 7.0 t -CH F₂
¹H 3.7 - 4.0 q -C H(CH₃)COOH
¹H ~1.5 d -CH(C H₃)COOH
¹³C 175 - 180 s -C OOH
¹³C 125 - 145 m C -Ar
¹³C 110 - 115 t -C HF₂
¹³C ~45 s -C H(CH₃)COOH
¹³C 18 - 20 s -C H₃

Note: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet. Predicted values are based on analogous structures and general NMR principles.

The acidity of a carboxylic acid is significantly influenced by the electronic effects of its substituents. The difluoromethyl group (-CHF₂) is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This inductive effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid compared to its non-fluorinated analog, phenylpropanoic acid.

This increase in acidity can be observed and correlated using NMR spectroscopy. acs.org The chemical shift of the carboxylic acid proton (-COOH) is particularly sensitive to hydrogen bonding and the degree of dissociation. fu-berlin.de In a series of related carboxylic acids, a more downfield chemical shift for the -COOH proton generally correlates with increased acidity. Furthermore, the strength of hydrogen bonds, both intramolecular and intermolecular, can be probed by variable temperature NMR studies and through the observation of through-space couplings, such as ¹hJFH, in some cases of strong hydrogen bonds involving fluorine. nih.govacs.org Studies on fluorinated acetic acids have demonstrated that increasing the number of fluorine atoms lowers the pKa, a trend that is consistent with the inductive effect and observable via ¹⁹F NMR chemical shift perturbation during titration. acs.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of this compound and for deducing its structure through the analysis of fragmentation patterns.

In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺˙) which can then undergo fragmentation. The analysis of these fragment ions provides a "fingerprint" that helps to identify the molecule. For this compound (Molecular Weight: 200.18 g/mol ), the molecular ion peak at m/z 200 would be expected. aablocks.com

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). libretexts.org Another characteristic fragmentation for propanoic acids is the cleavage of the C-C bond adjacent to the phenyl ring.

Key expected fragments for this compound include:

m/z 155: Loss of the carboxyl group ([M-COOH]⁺).

m/z 123: The 4-(difluoromethyl)benzyl cation, resulting from cleavage of the propanoic acid side chain.

[M-CH₃]⁺: Loss of a methyl radical.

Tropylium ion (m/z 91): A common fragment in compounds containing a benzyl (B1604629) group, though its formation might be less favorable here compared to non-substituted benzyl compounds.

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the ions, which in turn enables the calculation of the elemental formula for the parent ion and its fragments, confirming the identity of the compound with high confidence.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z (Nominal) Predicted Formula Fragment Identity
200 [C₁₀H₁₀F₂O₂]⁺˙ Molecular Ion (M⁺˙)
183 [C₁₀H₉F₂O]⁺ [M-OH]⁺
155 [C₉H₉F₂]⁺ [M-COOH]⁺

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a metabolic pathway. In the context of this compound research, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) can be incorporated into the molecule.

Mechanistic Elucidation: By synthesizing an isotopically labeled version of the compound, researchers can trace the fate of the labeled atoms during a chemical reaction or a mass spectrometric fragmentation. For example, labeling the carbonyl carbon with ¹³C would result in a 1-dalton shift in the m/z of any fragment containing that carbon, which can definitively confirm or refute proposed fragmentation pathways. nih.gov

Metabolic Profiling: Isotope-coded labeling, where different samples are labeled with light (e.g., ¹²C) and heavy (e.g., ¹³C) isotopes, is a powerful strategy in metabolomics. acs.orgnih.govnih.gov If this compound were being studied as a drug candidate, its metabolites in biofluids could be identified and quantified by treating a biological system with the labeled compound and analyzing the resulting samples by LC-MS.

PET Imaging: Labeling with a positron-emitting isotope, such as carbon-11 (B1219553) (¹¹C), would allow the use of the compound as a tracer in Positron Emission Tomography (PET) studies, which is valuable in drug development and diagnostics. snmjournals.org

This technique provides dynamic information that is often inaccessible through the analysis of the unlabeled compound alone, making it a cornerstone of advanced mechanistic and metabolic research.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are indispensable for the separation and quantification of this compound, especially in complex biological or environmental samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is the most common approach. The mobile phase typically consists of a mixture of water (often buffered and containing an acid like formic or acetic acid to suppress ionization of the carboxyl group) and an organic modifier like acetonitrile (B52724) or methanol.

Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but uses columns with smaller particle sizes (<2 µm), leading to higher resolution, faster analysis times, and increased sensitivity. When coupled with tandem mass spectrometry (MS/MS), UHPLC-MS/MS becomes a highly sensitive and selective method for quantification. nih.gov The mass spectrometer can be operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect the precursor ion of the target analyte and its characteristic product ions, thereby minimizing matrix interference. rsc.org For this compound, negative ion electrospray ionization (ESI) would likely be employed, detecting the deprotonated molecule [M-H]⁻.

Table 2: Typical HPLC and UHPLC-MS/MS Parameters for the Analysis of Phenylpropanoic Acids

ParameterTypical HPLC ConditionsTypical UHPLC-MS/MS Conditions
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netReversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile PhaseIsocratic or gradient mixture of acidified water and acetonitrile/methanol researchgate.netGradient mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile
DetectionUV at ~230-260 nmTandem Mass Spectrometry (ESI negative mode)
Flow Rate0.8 - 1.5 mL/min0.2 - 0.5 mL/min
TemperatureAmbient or controlled (e.g., 30-40 °C)Controlled (e.g., 40 °C)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, due to the low volatility and polar nature of carboxylic acids like this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and less polar ester or silyl (B83357) ester. mdpi.com

Common derivatization agents include:

Silylating agents: such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. mdpi.com

Alkylating agents: such as diazomethane (B1218177) or alkyl halides in the presence of a base, which convert the carboxylic acid into its corresponding methyl or other alkyl ester. A rapid derivatization method using diphenyl diazomethane has been developed for perfluorinated carboxylic acids. nih.gov

Once derivatized, the compound can be readily analyzed by GC-MS. The mass spectrum will show a molecular ion corresponding to the derivatized compound and a characteristic fragmentation pattern that can be used for structural confirmation and quantification. researchgate.net

Since this compound possesses a chiral center at the alpha-carbon of the propanoic acid moiety, it exists as a pair of enantiomers. As enantiomers often exhibit different pharmacological activities, their separation and quantification are of great importance. Chiral chromatography is the most widely used method for this purpose. nih.gov

This separation can be achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. rsc.org For the separation of profen-type compounds, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are particularly effective. nih.gov Pirkle-type CSPs, which operate based on π-π interactions, hydrogen bonding, and steric hindrance, are also commonly employed. nih.gov

The separation is typically performed using HPLC with a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. The choice of the CSP and the mobile phase composition is critical for achieving baseline separation of the enantiomers.

Computational Chemistry and Theoretical Studies on 2 4 Difluoromethyl Phenyl Propanoic Acid

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of 2-[4-(Difluoromethyl)phenyl]propanoic acid within the active site of COX enzymes, which are the primary targets of NSAIDs.

Docking studies of various NSAIDs, including profen derivatives, into the active sites of COX-1 and COX-2 have revealed key interactions necessary for inhibition. nih.govmdpi.commdpi.com The carboxylate group of these inhibitors typically forms a crucial salt bridge with a conserved arginine residue (Arg120) at the entrance of the active site channel. nih.govacs.org This interaction is a primary anchor for many NSAIDs. Additionally, hydrophobic interactions with the surrounding amino acid residues within the enzyme's active site further stabilize the ligand-protein complex.

For this compound, the difluoromethyl group (-CHF2) at the para-position of the phenyl ring is of particular interest. The fluorine atoms in this group can engage in specific interactions, such as hydrogen bonds or other electrostatic interactions, with polar residues within the active site. The larger and more accessible active site of COX-2, compared to COX-1, features a side pocket that can accommodate bulkier substituents. nih.govresearchgate.net The difluoromethylphenyl moiety of the compound likely orients itself to fit within this hydrophobic channel, with the difluoromethyl group potentially interacting with residues lining this pocket.

The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the interaction strength. While specific docking scores for this compound are not widely reported in the literature, studies on similar fluorinated analogs suggest that the introduction of fluorine can enhance binding affinity. nih.gov The predicted binding mode would likely show the carboxylate group interacting with Arg120 and Tyr355, while the substituted phenyl ring extends into the hydrophobic channel of the COX enzyme. nih.govnih.gov

Table 1: Predicted Key Interactions of this compound in the COX-2 Active Site

Interacting Group of LigandPotential Interacting Residues in COX-2Type of Interaction
Carboxylate groupArginine (Arg120), Tyrosine (Tyr355)Salt bridge, Hydrogen bond
Phenyl ringValine (Val349), Leucine (Leu352), Phenylalanine (Phe518)Hydrophobic (π-alkyl, π-π)
Difluoromethyl groupSerine (Ser530), Valine (Val523), Alanine (Ala527)Hydrophobic, potential electrostatic

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical techniques used to investigate the electronic structure of molecules. mdpi.com DFT calculations, often using functionals like B3LYP, are employed to determine optimized geometries, vibrational frequencies, and various electronic properties. mdpi.com For this compound, these calculations would reveal the distribution of electron density, electrostatic potential, and the energies of molecular orbitals.

The presence of the highly electronegative fluorine atoms in the difluoromethyl group significantly influences the electronic properties of the phenyl ring, affecting its reactivity and interaction with the protein environment. DFT studies on similar fluorinated molecules have shown that fluorination can alter the charge distribution and dipole moment of the molecule, which can in turn affect its binding affinity and selectivity. nih.govresearchgate.net

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are critical descriptors of a molecule's chemical reactivity and kinetic stability. acs.orgemerginginvestigators.org A smaller HOMO-LUMO gap generally indicates higher reactivity.

Table 2: Conceptual Electronic Properties from Theoretical Calculations

PropertySignificancePredicted Influence of -CHF2 group
HOMO EnergyElectron-donating abilityLowered energy, reducing electron-donating tendency
LUMO EnergyElectron-accepting abilityLowered energy, increasing electron-accepting tendency
HOMO-LUMO GapChemical reactivity, kinetic stabilityPotentially altered, influencing reactivity and stability
Molecular Electrostatic PotentialInteraction with polar sitesIncreased positive potential on hydrogens of -CHF2, negative on fluorines

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For this compound, SAR provides insights into the role of the difluoromethylphenyl moiety in COX inhibition.

SAR studies on profen-class NSAIDs have established several key principles. The carboxylic acid group is essential for binding to Arg120 in the COX active site. nih.gov The stereochemistry at the α-carbon is also crucial, with the (S)-enantiomer generally being the more active COX inhibitor. nih.gov

The nature of the substituent on the phenyl ring significantly impacts potency and selectivity. In the case of this compound, the -CHF2 group at the para position is a key structural feature. The size, lipophilicity, and electronic properties of this group determine how well the molecule fits into the hydrophobic channel of the COX enzyme and whether it can access the COX-2 specific side pocket. nih.govnih.gov The substitution of a methyl group with a difluoromethyl group alters the electronic nature from electron-donating to electron-withdrawing, which can influence interactions with the protein. mdpi.com SAR studies on various COX-2 inhibitors have shown that substituents capable of forming hydrogen bonds or having specific steric bulk can enhance selectivity for COX-2 over COX-1. nih.gov

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the conformational changes that occur over time. mdpi.comnih.gov An MD simulation of the this compound-COX-2 complex would start with the docked pose and simulate the movements of all atoms in the system over a period of nanoseconds.

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in the active site. The root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein are flexible and which are stabilized by ligand binding.

Metabolic and Biotransformation Pathways of 2 4 Difluoromethyl Phenyl Propanoic Acid Non Clinical Research

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo clearance of a compound. mercell.com These assays typically utilize liver subcellular fractions, such as microsomes or S9 fractions, or intact hepatocytes to evaluate the rate at which a compound is metabolized. utsouthwestern.edu The data generated, including the half-life (t1/2) and intrinsic clearance (CLint), help in ranking and selecting compounds with favorable pharmacokinetic profiles for further development. domainex.co.uknuvisan.com

Microsomal Stability Assays (e.g., Liver Microsomes)

Microsomal stability assays are a common high-throughput method used to assess the metabolic stability of compounds. nih.gov Liver microsomes are a subcellular fraction rich in cytochrome P450 (CYP) enzymes, which are primary drivers of Phase I metabolic reactions. domainex.co.uk The standard procedure involves incubating the test compound with liver microsomes from various species (e.g., human, rat, mouse) in the presence of the cofactor NADPH to initiate the metabolic reactions. domainex.co.ukcreative-bioarray.com The reaction is monitored over time by measuring the disappearance of the parent compound using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). mercell.comnih.gov

Typical Microsomal Stability Assay Protocol

Parameter Condition
System Liver microsomes (human, rat, etc.) mercell.com
Compound Concentration Typically 1-2 µM mercell.comutsouthwestern.edu
Microsomal Protein ~0.5 mg/mL nih.gov
Cofactor NADPH regenerating system nih.gov
Incubation Temperature 37°C domainex.co.uk
Time Points 0, 15, 30, 60 minutes, or up to 4 hours utsouthwestern.educreative-bioarray.com

| Analysis | LC-MS/MS mercell.com |

Assessment of Intrinsic Clearance (CLint)

Intrinsic clearance (CLint) is a measure of the inherent ability of the liver enzymes to metabolize a drug, assuming no limitations from blood flow. nuvisan.com It is a key parameter derived from in vitro metabolic stability data and is crucial for predicting in vivo hepatic clearance. nih.gov The CLint value is calculated from the rate of disappearance of the parent drug in the in vitro system (e.g., microsomes or hepatocytes). domainex.co.uk

The unbound intrinsic clearance (CLint,u) is often considered for more accurate predictions, as it accounts for the fraction of the drug that is not bound to proteins in the incubation (fu,inc) and is therefore available for metabolism. nih.gov However, predicting fu,inc based on simple lipophilicity can be inaccurate, especially for highly lipophilic compounds. nih.gov

For many compounds, particularly those classified as low extraction drugs, hepatic clearance is directly proportional to the unbound fraction of the drug and the intrinsic clearance. ufl.edu While specific CLint values for 2-[4-(Difluoromethyl)phenyl]propanoic acid are not publicly documented, its assessment would follow these standard methodologies. The accuracy of in vitro–in vivo extrapolation (IVIVE) of clearance can be high, with studies showing that for large sets of compounds, a significant percentage of predictions fall within a 2- to 5-fold error of the observed in vivo clearance. researchgate.net

Identification of Biotransformation Products (Metabolites)

The process of biotransformation, or metabolism, converts a parent drug into one or more metabolites. Identifying these metabolites is essential for understanding a compound's pharmacological and toxicological profile. Phase I reactions, often mediated by CYP enzymes, typically introduce or expose functional groups (e.g., hydroxyl groups), while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. nih.govyoutube.com

For propanoic acid derivatives, metabolic pathways can include hydroxylation of aromatic rings and oxidation. nih.gov For example, studies on other fluorinated compounds have shown that biotransformation can lead to a variety of products, including hydroxylated and carboxylated metabolites. researchgate.net In the case of this compound, one would anticipate potential hydroxylation on the phenyl ring as a primary metabolic route. However, specific studies identifying the biotransformation products of this exact compound are not available in the public domain. A study on a structurally related compound, (6,7-dichloro-2-methyl-1-oxo-2-phenyl-5-indanyloxy)acetic acid, revealed that the major metabolite resulted from para-hydroxylation of the 2-phenyl group. nih.gov

Enzymatic Biotransformations and Enzyme Inhibition Mechanisms

Role of Cytochrome P450 Enzymes (CYPs)

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are the primary enzymes involved in Phase I drug metabolism. mdpi.com They are responsible for metabolizing a vast array of xenobiotics, including a majority of clinically used drugs. nih.govmdpi.com The most abundant and important human CYPs for drug metabolism belong to families 1, 2, and 3, with CYP3A4 being responsible for the metabolism of over 30% of drugs. nih.govmdpi.com

CYP enzymes catalyze a variety of reactions, with hydroxylation being one of the most common. youtube.com The metabolism of arylpropanoic acids is often initiated by CYP-mediated oxidation. While the specific CYP isozymes responsible for the metabolism of this compound have not been identified in published literature, it is highly probable that members of the CYP2C or CYP3A subfamilies would be involved, as is common for many acidic non-steroidal anti-inflammatory drugs (NSAIDs) with a similar core structure. Polyunsaturated fatty acids, which share some structural similarities with propanoic acid derivatives, are also metabolized by CYP enzymes to produce various signaling molecules. nih.gov

Urease Inhibition Studies with Related Propanoic Acid Derivatives

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamic acid. nih.gov Inhibition of urease is a therapeutic strategy for treating infections caused by ureolytic bacteria, such as Helicobacter pylori. researchgate.net While there is no specific data on the urease inhibition activity of this compound, research on related 2-arylpropanoic acid derivatives has shown significant potential.

Studies on hydrazide-hydrazone derivatives of flurbiprofen, a 2-arylpropanoic acid, have demonstrated potent in vitro urease inhibitory activity. acs.org Several of these derivatives exhibited inhibitory activity comparable to or better than the standard inhibitor, thiourea. acs.org Structure-activity relationship (SAR) studies on various classes of urease inhibitors have revealed several key insights:

The presence of electron-donating groups, such as hydroxyl (-OH) groups, on the phenyl ring can enhance inhibitory activity. acs.org

Substituents capable of forming hydrogen bonds or chelating with the nickel ions in the urease active site, such as hydroxamic acids, thiols, and phosphorodiamidates, are effective inhibitors. nih.govresearchgate.net

Steric hindrance from bulky groups attached to the pharmacophore can decrease inhibitory activity by preventing the inhibitor from easily entering the enzyme's active site. researchgate.net

For example, hydroxamic acid derivatives of 2-arylpropanoic acids have been synthesized and shown to be potent urease inhibitors, with their mechanism likely involving chelation of the active site nickel ions. researchgate.netresearchgate.net The inhibitory potential is often influenced by the nature and position of substituents on the phenyl ring. nih.gov

Cyclooxygenase (COX) Inhibition Mechanisms with Analogous Compounds

The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. wikipedia.org There are two primary isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, whereas COX-2 is an inducible enzyme that is upregulated at sites of inflammation. nih.gov The anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1. nih.govnih.gov

Compounds structurally analogous to this compound, particularly those containing a propanoic acid moiety, typically act as competitive inhibitors of the COX enzymes. wikipedia.org The carboxylic acid group is a key structural feature that often forms a salt bridge with a conserved arginine residue (Arg120) within the active site of both COX-1 and COX-2. This interaction anchors the inhibitor within the enzyme's active site, preventing the binding of the natural substrate, arachidonic acid.

The introduction of fluorine atoms into the chemical structure of NSAIDs can modulate their physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence their COX inhibitory activity and selectivity. researchgate.netmdpi.com For instance, the difluoromethyl group (-CF2H) can act as a lipophilic hydrogen bond donor and is considered a bioisostere of hydroxyl, thiol, or amine groups, potentially leading to altered binding interactions with the target enzyme. alfa-chemistry.com

Research on fluorinated NSAID analogues has shown varied effects on COX selectivity. Some fluorinated compounds have demonstrated selective inhibition of COX-2. For example, fluorination of the compound rutaecarpine (B1680285) was found to enhance its COX-2 selective inhibitory activity. nih.gov The design of selective COX-2 inhibitors often exploits a larger hydrophobic side pocket present in the active site of COX-2 compared to COX-1. youtube.com By incorporating bulky, lipophilic groups, medicinal chemists have developed compounds that can fit into the active site of COX-2 but are too large to be accommodated by the active site of COX-1. youtube.com While direct studies on this compound are not publicly available, the presence of the difluoromethylphenyl group suggests a potential for specific interactions within the COX active site that could influence its potency and selectivity.

Non-Clinical Pharmacokinetic Profiling and Metabolic Stability in Animal Models

The non-clinical pharmacokinetic profile of a drug candidate provides crucial information on its absorption, distribution, metabolism, and excretion (ADME) properties. While specific pharmacokinetic data for this compound in animal models are not available in the public domain, an understanding of its likely behavior can be inferred from studies on structurally similar compounds, particularly other 2-phenylpropanoic acid derivatives (profens) and fluorinated compounds.

General Pharmacokinetic Characteristics of Analogous Compounds:

NSAIDs belonging to the propanoic acid class are generally well-absorbed after oral administration in animal models such as rats and dogs. nih.gov They are typically weak acids that are highly bound to plasma proteins. Metabolism is a major route of elimination for these compounds, occurring primarily in the liver.

The introduction of fluorine into a drug's structure is a common strategy in medicinal chemistry to enhance metabolic stability. researchgate.netnih.gov The carbon-fluorine bond is very strong, and the replacement of hydrogen with fluorine at metabolically labile positions can block or slow down oxidative metabolism by cytochrome P450 (CYP) enzymes. researchgate.net The difluoromethyl group, in particular, is known to increase metabolic stability. nih.gov

Pharmacokinetics in Rodent Models (Rat):

In rats, many profen-class NSAIDs exhibit relatively short elimination half-lives. For example, studies on perfluorooctanoic acid (PFOA) in rats have shown sex-dependent differences in elimination, with female rats eliminating the compound much more rapidly than males. nih.gov However, PFOA was found not to be significantly metabolized. nih.gov For other propanoic acid derivatives, metabolism can be more extensive. For instance, a study on a novel 5-aminosalicylic acid derivative in rats showed an elimination half-life of approximately 0.9 hours after intravenous administration and an oral bioavailability of about 77%. mdpi.com

Pharmacokinetics in Non-Rodent Models (Dog):

Dogs are another common animal model for pharmacokinetic studies. In some cases, significant differences in drug metabolism and clearance are observed between rats and dogs. For example, studies with certain dopamine-2 agonists showed that the compounds were more rapidly metabolized in rats than in dogs. nih.gov

The table below summarizes pharmacokinetic parameters for analogous compounds in rats and dogs from published literature. It is important to note that these are not data for this compound but for structurally related molecules, which can provide an indication of the potential pharmacokinetic profile.

Table 1: Pharmacokinetic Parameters of Analogous Compounds in Animal Models

Compound/Analog Animal Model Route Tmax (h) Cmax (µg/mL) t1/2 (h) Bioavailability (%) Reference
5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid Rat p.o. 0.55 - 1.4 ~77 mdpi.com
5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid Rat i.v. - - 0.9 - mdpi.com
Dopamine-2 Agonist Analog 3 Dog i.v. - - - - nih.gov
Perfluorooctanoic Acid (PFOA) Rat (male) i.p. - - 360 - nih.gov

Note: Data for Cmax and specific analogs are provided where available in the referenced literature. The data presented are for illustrative purposes to indicate the range of pharmacokinetic profiles seen with related structures.

Metabolic Stability:

Environmental Fate and Degradation Mechanisms of 2 4 Difluoromethyl Phenyl Propanoic Acid

Abiotic Degradation Processes

Abiotic degradation, occurring without the intervention of living organisms, plays a crucial role in the environmental transformation of chemical compounds. For 2-[4-(Difluoromethyl)phenyl]propanoic acid, the primary abiotic degradation routes are photolysis and hydrolysis.

Photolysis Pathways

Photolysis, or photodegradation, involves the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. The aromatic ring in this compound can absorb UV radiation, leading to the excitation of its electrons and subsequent chemical reactions.

Research on fluorinated aromatic compounds suggests that the primary photolytic pathway involves the cleavage of the carbon-fluorine (C-F) bond. oup.comnih.gov For this compound, this could proceed through a series of steps. Initially, the absorption of UV light may lead to the homolytic cleavage of a C-F bond on the difluoromethyl group, generating a fluorinated radical intermediate. This highly reactive species can then participate in a variety of reactions, including abstracting hydrogen atoms from surrounding water molecules or other organic matter, leading to the formation of 4-(fluoromethyl)phenyl or 4-methylphenyl derivatives of propanoic acid.

Furthermore, photolysis can lead to the stepwise degradation of the carboxylic acid side chain. nih.gov The complete mineralization to carbon dioxide and fluoride (B91410) ions is a potential long-term outcome, although the formation of various fluorinated and non-fluorinated intermediates is expected. nih.govacs.org Studies on other fluorinated pharmaceuticals have demonstrated that aryl-F moieties can be more labile than other fluorinated groups under photolytic conditions, readily mineralizing to fluoride. oup.com

Table 1: Postulated Photolytic Degradation Products of this compound

Parent Compound Potential Intermediate Products Potential Final Products
This compound2-[4-(Fluoromethyl)phenyl]propanoic acidCarbon Dioxide
2-(4-Methylphenyl)propanoic acidFluoride Ions
4-(Difluoromethyl)benzoic acidWater
Benzoic acid derivatives

Hydrolysis Mechanisms

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of the C-F bond generally makes fluorinated compounds resistant to hydrolysis under typical environmental pH conditions. nih.gov However, the presence of the difluoromethyl group on the phenyl ring presents a potential site for hydrolytic attack, albeit likely a slow process.

Studies on the hydrolysis of trifluoromethyl groups on aromatic rings have shown that under strongly acidic conditions, they can be converted to carboxylic acid groups. nih.gov A similar, though likely slower, mechanism could be postulated for the difluoromethyl group of this compound, potentially leading to the formation of 2-(4-formylphenyl)propanoic acid and subsequently 2-(4-carboxyphenyl)propanoic acid. This reaction is catalyzed by the protonation of a fluorine atom, which facilitates the cleavage of the C-F bond. nih.gov

Biodegradation in Environmental Compartments

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the environmental fate of many chemicals. The biodegradability of this compound will be influenced by both the aromatic ring and the propanoic acid side chain, as well as the presence of the fluorine substituents.

Aerobic Degradation in Soil and Water

Under aerobic conditions, in the presence of oxygen, microorganisms are known to degrade aromatic compounds through various enzymatic pathways. The degradation of the propanoic acid side chain is a likely initial point of attack. Bacteria capable of degrading phenylalkanoic acids often initiate catabolism through oxidation of the alkyl chain. libretexts.org

The biodegradation of the fluorinated aromatic core is more challenging. While the C-F bond is strong, some microorganisms have evolved enzymatic machinery to cleave it. nih.govnih.gov Aerobic biodegradation of fluorinated aromatic compounds often involves hydroxylation of the aromatic ring, which can lead to defluorination. researchgate.net For this compound, it is plausible that aerobic bacteria could hydroxylate the phenyl ring, leading to the formation of catechol-like intermediates. Subsequent ring cleavage would then proceed via established metabolic pathways.

However, the presence of fluorine atoms can also hinder enzymatic activity, making the compound more recalcitrant than its non-fluorinated analogue. researchgate.net Studies on fluoroanilines have shown that the time required for microbial enrichment and subsequent degradation increases with the degree of fluorine substitution. researchgate.net Therefore, the aerobic biodegradation of this compound is expected to be a slow process.

Anaerobic Degradation Persistence

In anaerobic environments, such as saturated soils, sediments, and some groundwater zones, degradation processes occur in the absence of oxygen. The degradation of aromatic compounds under these conditions is generally slower and carried out by specialized microorganisms.

Research on the anaerobic degradation of fluorinated aromatic compounds has shown mixed results. For instance, some fluorobenzoate isomers have been found to be degradable under denitrifying conditions, with stoichiometric release of fluoride, while being persistent under sulfate-reducing and methanogenic conditions. nih.govresearchwithrutgers.comresearchgate.net This suggests that the potential for anaerobic degradation of this compound is highly dependent on the prevailing redox conditions and the specific microbial communities present.

Given the general recalcitrance of fluorinated compounds under anaerobic conditions, it is likely that this compound will exhibit significant persistence in anoxic environments. The degradation of the benzene (B151609) ring is a thermodynamically challenging process in the absence of oxygen, and the presence of the electron-withdrawing difluoromethyl group may further inhibit microbial attack. nih.gov

Table 2: Estimated Relative Degradation Potential of this compound in Different Environmental Compartments

Degradation Process Environmental Compartment Estimated Rate Key Factors
PhotolysisSurface Waters, AirModerate to HighSunlight intensity, water clarity
HydrolysisWater, SoilVery LowpH (significant only at extremes)
Aerobic BiodegradationSurface Soil, Aerated WaterLow to ModerateMicrobial community, oxygen availability
Anaerobic BiodegradationSediments, Anoxic GroundwaterVery Low to NegligibleRedox potential, specific microbial consortia

Sorption and Mobility in Environmental Matrices

The movement of this compound through soil and sediment is governed by its sorption characteristics. Sorption refers to the partitioning of a chemical between the solid and aqueous phases of an environmental system.

As an organic acid, the sorption of this compound will be significantly influenced by soil pH and organic matter content. researchgate.netnih.gov At environmental pH values typically above its pKa, the carboxylic acid group will be deprotonated, resulting in an anionic form. This negatively charged species will have a lower tendency to sorb to negatively charged soil particles, such as clays (B1170129) and organic matter, due to electrostatic repulsion. Consequently, the compound is expected to be relatively mobile in most soil types.

Table 3: Factors Influencing the Sorption and Mobility of this compound

Environmental Factor Influence on Sorption Resulting Mobility
Increasing Soil pHDecreasesIncreases
High Organic Carbon ContentIncreasesDecreases
High Clay ContentGenerally Decreases (repulsion)Generally Increases
Presence of Metal OxidesIncreases (at low pH)Decreases

Transformation Products and Their Environmental Relevance

The environmental transformation of the compound this compound is not extensively documented in scientific literature. However, by examining the degradation pathways of structurally analogous compounds, namely other phenylpropanoic acid derivatives and fluorinated aromatic substances, it is possible to infer potential transformation products and their environmental significance. The degradation of this compound is likely to proceed through modifications of both the propanoic acid side chain and the difluoromethylphenyl group.

The primary transformation pathways for the propanoic acid moiety, as observed in related compounds like ibuprofen (B1674241) and ketoprofen (B1673614), include hydroxylation, carboxylation, and decarboxylation. For instance, studies on ibuprofen have identified several hydroxylated and carboxylated metabolites in wastewater and aquatic environments. nih.govnih.govresearchgate.net These reactions are typically mediated by microbial enzymes. nih.gov Similarly, the degradation of ketoprofen can involve the reduction of its ketone group and hydroxylation of the aromatic ring. mdpi.comnih.gov

The difluoromethyl group (CF2H) is known for its relative stability due to the strong carbon-fluorine bonds. annualreviews.orgresearchgate.net However, it is not entirely inert in the environment. Metabolic processes in microorganisms can lead to the oxidation of the difluoromethyl group. annualreviews.org While direct cleavage of the C-F bond is challenging, metabolic activation of adjacent atoms can facilitate defluorination. acs.org Photodegradation, driven by sunlight, represents another potential pathway for the transformation of aromatic compounds containing fluorinated groups.

Based on these analogous degradation pathways, a series of potential transformation products for this compound can be proposed. These products may arise from single or multiple transformation steps. The environmental relevance of these transformation products is largely unknown, but like many pharmaceutical and industrial chemical metabolites, they could exhibit their own biological activity or persistence. The transformation of the parent compound into more polar metabolites, such as hydroxylated and carboxylated derivatives, could increase their mobility in aquatic systems. Conversely, some transformation products may be more persistent than the parent compound.

Below is a table of proposed transformation products based on the degradation of structurally similar compounds.

Proposed Transformation Product Potential Formation Pathway Basis for Proposal (Analogous Compound) Potential Environmental Relevance
2-[4-(Difluoromethyl)phenyl]-1-propanolReduction of the carboxylic acidGeneral microbial metabolism of carboxylic acidsMay exhibit different toxicity and mobility compared to the parent acid.
2-[4-(Difluoromethyl)phenyl]propionic acid-1-olHydroxylation of the propanoic acid side chainIbuprofen degradation nih.govnih.govIncreased polarity may affect water solubility and bioavailability.
2-[4-(Difluoromethyl)phenyl]propionic acid-2-olHydroxylation of the propanoic acid side chainIbuprofen degradation nih.govnih.govSimilar to the 1-ol isomer, increased polarity is expected.
4-(Difluoromethyl)benzoic acidOxidation and cleavage of the propanoic acid side chainGeneral degradation of phenylpropanoic acidsMay be more persistent or have different biological effects.
4-(Difluoromethyl)phenolDecarboxylation and hydroxylationDegradation of phenolic compounds nih.govPhenolic compounds can have significant ecotoxicity.
2-[3-Hydroxy-4-(difluoromethyl)phenyl]propanoic acidHydroxylation of the aromatic ringKetoprofen degradation mdpi.comIntroduction of a hydroxyl group can alter biological activity and degradation rates.
2-[4-(Fluoromethyl)phenyl]propanoic acidPartial reductive defluorinationGeneral metabolism of fluorinated compounds annualreviews.orgAltered fluorine content can impact stability and toxicity.
4-Carboxyphenylpropanoic acidOxidation of the difluoromethyl groupInferred from metabolism of fluorinated aromatics annualreviews.orgIncreased number of carboxylic acid groups would increase water solubility.

Academic Research Applications and Future Directions for 2 4 Difluoromethyl Phenyl Propanoic Acid

Utility as a Synthetic Building Block in Organic Chemistry

The 2-phenylpropanoic acid scaffold is a well-established structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a difluoromethyl (CF2H) group at the para-position of the phenyl ring in 2-[4-(Difluoromethyl)phenyl]propanoic acid offers a valuable tool for chemists to modulate the physicochemical properties of target molecules. This compound serves as a key starting material or intermediate in the synthesis of more complex derivatives.

The general synthetic utility of phenylpropanoic acid derivatives is demonstrated by their use in creating a variety of substituted analogs. For instance, derivatives of 2-(4-methylphenyl)propanoic acid can be synthesized and subsequently modified to introduce different functional groups, highlighting the versatility of this chemical class as a foundation for building diverse molecular architectures nih.gov. The synthesis of various 2-phenylpropanoic acid derivatives for applications such as dual cyclooxygenase (COX) inhibitory and antibacterial agents further underscores the importance of this scaffold in drug discovery nih.gov. The preparation of such compounds often involves multi-step synthetic sequences where the phenylpropanoic acid core is the central component.

The incorporation of the difluoromethyl group is particularly significant. Fluorinated building blocks are widely used in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity, with minimal steric impact nih.gov. The CF2H group, in particular, can influence the electronic nature of the aromatic ring and introduce the potential for specific interactions, such as hydrogen bonding.

A general synthetic approach to related 2-(4-alkylphenyl)propanoic acids involves the Friedel-Crafts reaction between an alkylbenzene and an alpha-halopropionyl halide, followed by further chemical transformations. This highlights a potential pathway for the synthesis of this compound itself, which can then be used in subsequent reactions to build more elaborate molecules.

Probing Biological Systems through Molecular Interactions

The structure of this compound makes it an intriguing candidate for investigating various biological processes at the molecular level. Its potential to interact with receptors and enzymes, as well as its analogy to certain biological molecules, opens up several avenues for research.

While direct studies of this compound on glutamate receptors are not extensively documented in the available literature, its structural features suggest a potential for such interactions. Phenylpropanoic acid derivatives have been explored as modulators of various receptors. The modulation of receptor activity is a key strategy in the development of therapeutics for neurological disorders, and allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a sophisticated approach to fine-tuning receptor function nih.gov.

The difluoromethyl group could play a crucial role in receptor binding. Its ability to act as a hydrogen bond donor, a property not present in a methyl or trifluoromethyl group, could lead to specific interactions with amino acid residues in a receptor's binding pocket researchgate.netsemanticscholar.org. This unique hydrogen bonding capability, combined with the lipophilic nature of the group, could contribute to both the affinity and selectivity of the compound for a particular receptor subtype. The development of selective allosteric modulators for receptors like the NMDA receptor highlights the importance of subtle structural changes in achieving desired pharmacological profiles nih.gov.

The 2-phenylpropanoic acid core of the molecule is structurally similar to the substrates of various enzymes. This similarity allows for its potential use as a substrate analogue to study enzyme mechanisms and to develop enzyme inhibitors. For example, derivatives of 2-phenylpropanoic acid are known to interact with enzymes like cyclooxygenases (COX) nih.gov.

By mimicking the natural substrate, this compound or its derivatives could bind to the active site of an enzyme, allowing researchers to investigate the binding interactions and the catalytic mechanism. The difluoromethyl group could serve as a probe to understand the electronic and steric requirements of the enzyme's active site. Furthermore, the metabolic stability often conferred by fluorination could make derivatives of this compound useful as inhibitors that are resistant to enzymatic degradation.

Non-canonical amino acids (ncAAs) are amino acids that are not one of the 20 common proteinogenic amino acids. They are used to create peptides and proteins with novel properties, such as enhanced stability or altered function. The structure of this compound, with its alpha-substituted carboxylic acid, is analogous to the structure of many ncAAs nih.govmdpi.com.

The incorporation of fluorinated ncAAs into peptides is a known strategy to introduce unique properties beilstein-journals.org. The difluoromethylphenyl group could be used to create novel phenylalanine analogs. These fluorinated ncAAs could then be incorporated into peptides to study protein structure and function, or to develop peptidomimetics with improved therapeutic potential. The introduction of the difluoromethyl group could influence the conformational preferences of the peptide backbone and provide a unique probe for studying protein-protein interactions. The table below lists some examples of ncAAs and their applications, illustrating the potential context for using fluorinated analogs like that derived from this compound.

Non-Canonical Amino Acid (ncAA)Key Feature/Application
α-Aminoisobutyric acid (Aib)Induces helical conformations in peptides.
StatineA component of the pepstatin, a potent protease inhibitor.
Fluorinated PhenylalaninesUsed as probes in NMR studies and to enhance metabolic stability.
Azidohomoalanine (AHA)Allows for bioorthogonal labeling of newly synthesized proteins.

Exploration of Bioisosteric Replacements in Research Tools

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a fundamental strategy in drug design nih.gov. The difluoromethyl group is a valuable bioisostere for several common functional groups, including the hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups nih.govresearchgate.net. This is due to its ability to act as a "lipophilic hydrogen bond donor" researchgate.netsemanticscholar.org.

The replacement of these more polar groups with a CF2H group can lead to significant improvements in a molecule's pharmacokinetic profile. For example, it can enhance metabolic stability by blocking sites of oxidation, and it can increase membrane permeability due to its higher lipophilicity. The table below summarizes the bioisosteric relationships of the difluoromethyl group.

Functional GroupBioisosteric ReplacementKey Property Modulation
Hydroxyl (-OH)Difluoromethyl (-CF2H)Increased lipophilicity, enhanced metabolic stability, maintained hydrogen bonding capability.
Thiol (-SH)Difluoromethyl (-CF2H)Increased metabolic stability, similar steric profile.
Amine (-NH2)Difluoromethyl (-CF2H)Reduced basicity, potential for improved oral absorption.

The use of this compound as a research tool allows for the systematic exploration of these bioisosteric replacements. By incorporating this building block into a series of compounds and comparing their properties to their non-fluorinated or differently functionalized counterparts, researchers can gain a deeper understanding of the structure-activity relationships and optimize the design of new therapeutic agents.

Emerging Research Methodologies and Techniques

The growing importance of fluorinated compounds in medicinal chemistry has spurred the development of new synthetic methods for their preparation. A key area of emerging research is the late-stage functionalization of complex molecules. Recently developed methods, such as metallaphotoredox catalysis, enable the direct conversion of functional groups like alcohols into difluoromethyl groups under mild conditions princeton.edu.

These new synthetic methodologies are highly relevant to the future applications of this compound and its derivatives. They offer more efficient and versatile ways to synthesize these compounds and to incorporate the difluoromethyl group into a wider range of molecular scaffolds. This, in turn, will facilitate the exploration of their potential in the research areas outlined above.

Furthermore, the development of advanced analytical techniques is crucial for characterizing the properties of these novel compounds and for studying their interactions with biological systems. As new fluorinated molecules are synthesized, techniques such as fluorine-19 nuclear magnetic resonance (19F-NMR) spectroscopy will continue to be essential tools for their structural elucidation and for probing their local environment in biological complexes. The ongoing research into the health risks and environmental impact of certain perfluorinated alkyl substances (PFAS) also highlights the need for sensitive and specific analytical methods to study the fate and effects of all fluorinated compounds nih.govnih.gov.

Interdisciplinary Research Opportunities

The unique chemical structure of this compound, which combines a bioactive phenylpropanoic acid scaffold with a difluoromethyl group, opens up a variety of interdisciplinary research opportunities beyond its primary field of study. The strategic incorporation of fluorine can dramatically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making this compound a versatile building block for exploration in diverse scientific domains. nih.govccspublishing.org.cn

Agrochemical Science The development of novel agrochemicals is a critical area of research to ensure global food security. nih.gov Organofluorine compounds have become integral to this field, with fluorinated groups like difluoromethyl (CF₂H) being recognized for their role in enhancing the efficacy of pesticides. nih.govresearchgate.net The introduction of fluorine into a potential agrochemical can improve its bioavailability and resistance to metabolic degradation, leading to more persistent and effective crop protection agents. nbinno.comresearchgate.net

Research into this compound and its derivatives could lead to the discovery of new herbicides, fungicides, or insecticides. nih.govnbinno.com The phenylpropanoic acid core can be systematically modified to optimize activity against specific plant, fungal, or insect targets, while the difluoromethyl group helps to fine-tune the molecule's interaction with biological systems and its environmental persistence. nih.govnbinno.com This line of inquiry merges organic synthesis, analytical chemistry, and agricultural science to address the challenge of pesticide resistance and the need for more sustainable farming solutions. nih.gov

Materials Science and Polymer Chemistry Fluorinated polymers are well-known for their exceptional properties, including high thermal and chemical stability, low surface energy, and unique surface behaviors that can prevent fouling. nih.govmdpi.commdpi.com These characteristics make them valuable in a wide range of applications, from biocompatible materials to advanced coatings. mdpi.com

The structure of this compound makes it a candidate for use as a monomer or a modifying agent in the synthesis of novel fluorinated polymers. nih.govmdpi.com The carboxylic acid group provides a reactive handle for polymerization or for grafting onto existing polymer backbones. Incorporating this molecule into materials such as polyacrylates or polyurethanes could impart desirable properties like hydrophobicity and chemical resistance. mdpi.com Such research would exist at the intersection of organic chemistry, polymer science, and materials engineering, aiming to create next-generation materials with tailored functionalities.

Chemical Biology and Medicinal Chemistry The 2-phenylpropanoic acid framework is a classic scaffold in medicinal chemistry, most famously represented by nonsteroidal anti-inflammatory drugs (NSAIDs). nih.goviarc.fr Research has focused on synthesizing derivatives of this structure to explore new biological activities. nih.govresearchgate.net The difluoromethyl group can serve as a bioisostere for other functional groups, potentially improving a drug candidate's metabolic profile and target engagement.

Interdisciplinary research could explore derivatives of this compound as potential therapeutic agents. For instance, studies have investigated other phenylpropanoic acid derivatives for dual-purpose roles, such as combined anti-inflammatory and antibacterial agents. nih.govresearchgate.net This approach integrates synthetic chemistry with microbiology, pharmacology, and molecular biology to develop novel compounds that could address complex health challenges like infections accompanied by inflammation. The development of such molecules often involves computational modeling to predict interactions with biological targets before synthesis and in vitro evaluation. nih.gov

Environmental Science The very stability that makes organofluorine compounds attractive for industrial applications also raises questions about their environmental fate. nih.gov The carbon-fluorine bond is exceptionally strong, leading to high persistence in the environment. nbinno.com This has led to concerns about the long-term impact of some classes of fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS). nih.gov

Investigating the environmental toxicology and degradation pathways of this compound and related substances presents another interdisciplinary research avenue. This work would involve environmental chemistry, toxicology, and microbiology to understand how the compound moves through ecosystems, its potential for bioaccumulation, and whether microorganisms can biodegrade it. Such studies are crucial for conducting comprehensive risk assessments and ensuring that novel chemical entities are designed with environmental sustainability in mind.

Table 1: Potential Interdisciplinary Research Applications

Research FieldObjectiveKey Contributing DisciplinesPotential Outcome
Agrochemical ScienceDevelopment of novel, effective pesticides.Organic Chemistry, Agricultural Science, Entomology, Plant PathologyNew herbicides, fungicides, or insecticides with enhanced stability and bioavailability. nih.govnbinno.com
Materials ScienceCreation of new fluorinated polymers with unique surface properties.Polymer Chemistry, Materials Engineering, Surface ScienceAdvanced coatings, biocompatible materials, or specialty polymers with high thermal and chemical resistance. nih.govmdpi.com
Chemical Biology / Medicinal ChemistryDiscovery of new therapeutic agents with improved pharmacological profiles.Medicinal Chemistry, Pharmacology, Microbiology, Computational ChemistryNovel dual-action anti-inflammatory/antibacterial drugs or other targeted therapies. nih.govresearchgate.net
Environmental ScienceAssessment of the environmental fate and impact of the compound.Environmental Chemistry, Toxicology, Microbiology, EcologyData on persistence, bioaccumulation, and degradation to inform sustainable chemical design. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[4-(difluoromethyl)phenyl]propanoic acid in laboratory settings?

  • Methodological Answer :

  • Friedel-Crafts Alkylation : Use a substituted benzyl halide (e.g., 4-(difluoromethyl)benzyl chloride) with propanoic acid derivatives under anhydrous conditions. Catalysts like AlCl₃ or FeCl₃ can facilitate the reaction, with temperature control (0–5°C) to minimize side reactions .
  • Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Continuous flow reactors improve yield scalability .
  • Validation : Confirm regioselectivity via ¹H/¹³C NMR and monitor reaction progress using TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm, doublets) and the α-proton adjacent to the carboxylic acid (δ 3.1–3.5 ppm, quartet) .
  • FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Chromatography : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to assess purity (>98%). Compare retention times with reference standards .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., O-H⋯O dimerization) for structural confirmation .

Advanced Research Questions

Q. What strategies resolve contradictory data regarding the metabolic stability of this compound in in vitro vs. in vivo models?

  • Methodological Answer :

  • Comparative Studies : Use isotope-labeled analogs (e.g., ¹⁴C-labeled compound) to track metabolites in hepatocyte assays (in vitro) and rodent models (in vivo). Discrepancies may arise from interspecies cytochrome P450 variability .
  • Enzyme Inhibition Assays : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways. Validate via LC-MS/MS quantification of hydroxylated metabolites .
  • Computational Modeling : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities with metabolic enzymes, reconciling in silico predictions with empirical data .

Q. How can researchers assess the dermal absorption potential of this compound during handling?

  • Methodological Answer :

  • In Vitro Permeation Tests : Use Franz diffusion cells with human skin equivalents. Apply ¹⁴C-labeled compound and measure receptor fluid accumulation over 24 hours. Calculate permeability coefficient (Kp) .
  • Engineering Controls : Implement fume hoods for synthesis and gloveboxes for high-exposure steps. Use ASTM-rated nitrile gloves (≥0.11 mm thickness) to minimize dermal contact .
  • Occupational Monitoring : Collect air samples (NIOSH Method 2551) and analyze via GC-MS to ensure airborne concentrations <1 ppm, referencing analog safety data (e.g., 2-(4-chloro-2-methylphenoxy)propanoic acid) .

Q. What advanced techniques are used for impurity profiling of this compound?

  • Methodological Answer :

  • HPLC-MS/MS : Detect trace isomers (e.g., 3-[4-(difluoromethyl)phenyl]propanoic acid) using a Q-TOF mass spectrometer. Optimize collision energy (20–40 eV) for fragment ion differentiation .
  • Synthetic By-Product Identification : Spiking studies with known impurities (e.g., ethyl ester derivatives) and comparison to EP/JP reference standards (e.g., MM0002.13 for related propanoic acid impurities) .
  • Stability Testing : Accelerated degradation under heat (40°C) and humidity (75% RH) to identify hydrolytic or oxidative degradation products .

Data Contradiction Analysis

Q. How to address conflicting reports on the COX-2 selectivity of this compound?

  • Methodological Answer :

  • Enzyme Assays : Compare IC₅₀ values in recombinant COX-1 vs. COX-2 (human whole blood assays). Normalize data to ibuprofen (COX-1/COX-2 ratio = 2.8) to contextualize selectivity .
  • Structural Analog Comparison : Overlay molecular electrostatic potential maps (Gaussian 09) with COX-2 active site residues (PDB: 3NTG) to identify fluoromethyl interactions vs. bulkier substituents .
  • Meta-Analysis : Aggregate data from ≥5 independent studies (Prism v9.0) and apply Cochran’s Q-test to assess heterogeneity. Confounding factors may include assay temperature (25°C vs. 37°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.